
Brevinin-2-RA6 antimicrobial peptide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Brevinin-2-RA6 antimicrobial peptide is a useful research compound. . The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Spectrum of Activity
Brevinin-2-RA6 has demonstrated potent antimicrobial effects against multiple strains of bacteria and fungi. Notably, it has shown efficacy against:
- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
- Fungi : Candida albicans, Aspergillus niger
Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for Brevinin-2-RA6 against various pathogens:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 32 |
Candida albicans | 4 |
Antibiotic Resistance
With the rise of antibiotic-resistant strains, Brevinin-2-RA6 presents a promising alternative. Research has shown that it retains activity against multidrug-resistant bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). A study highlighted its effectiveness in prolonging the lifespan of MRSA-infected model organisms, indicating potential for therapeutic use in human infections .
Anti-inflammatory Properties
Beyond its antimicrobial effects, Brevinin-2-RA6 may modulate immune responses. It has been observed to influence the expression of immune-regulatory pathways in model organisms, suggesting applications in inflammatory therapy .
Efficacy Against MRSA
In a controlled study, various peptides from the Brevinin family were tested against MRSA. The results indicated that Brevinin-2 family peptides significantly reduced bacterial load and improved survival rates in infected models . This study highlights the potential for developing new treatments for resistant infections.
Wound Healing Applications
Research into the healing properties of AMPs has identified Brevinin-2 as a candidate for enhancing wound healing processes. Its ability to combat infection while promoting tissue regeneration makes it suitable for application in wound dressings and topical formulations .
Q & A
Basic Research Questions
Q. What experimental approaches are used to determine the antimicrobial spectrum of Brevinin-2-RA6?
- Methodological Answer : Use standardized broth microdilution assays (CLSI guidelines) to measure minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Include fungal strains (e.g., C. albicans) for broad-spectrum analysis. Time-kill kinetics and live/dead staining (e.g., SYTOX Green) validate bactericidal vs. bacteriostatic effects .
- Data Consideration : Cross-reference results with structural analogs (e.g., Brevinin-2R) to identify conserved activity motifs, such as the "Rana box" disulfide bridge .
Q. How do researchers assess the structure-activity relationships (SAR) of Brevinin-2-RA6?
- Methodological Answer : Employ alanine-scanning mutagenesis to identify critical residues for antimicrobial activity. Circular dichroism (CD) spectroscopy and NMR (e.g., PDB: 2K6O) reveal α-helical or β-sheet conformations in membrane-mimetic environments . Compare hemolytic activity (via hemolysis assays) to optimize therapeutic indices .
Q. What in vitro assays are standard for evaluating Brevinin-2-RA6's cytotoxicity?
- Methodological Answer : Use mammalian cell lines (e.g., HEK-293, red blood cells) for cytotoxicity screening. MTT assays quantify metabolic inhibition, while lactate dehydrogenase (LDH) release measures membrane disruption. Normalize cytotoxicity to MIC values to calculate selectivity ratios .
Advanced Research Questions
Q. What strategies are effective in overcoming bacterial resistance to Brevinin-2-RA6?
- Methodological Answer : Investigate bacterial membrane modifications (e.g., lipid A phosphorylation) via transcriptomic analysis of resistant strains. Combinatorial therapy with conventional antibiotics (e.g., β-lactams) enhances synergy; checkerboard assays determine fractional inhibitory concentration indices (FICIs) .
- Data Contradiction : Some studies report AMP resistance via efflux pumps (e.g., MDR transporters), while others highlight membrane rigidity as the primary barrier. Validate mechanisms using fluorescent dye leakage assays .
Q. How can computational models aid in optimizing Brevinin-2-RA6's therapeutic index?
- Methodological Answer : Apply machine learning (e.g., DeepAMP, AMPlify) to predict sequence-activity relationships. Molecular dynamics simulations (e.g., GROMACS) model peptide-lipid bilayer interactions, identifying residues for hydrophobic or electrostatic tuning . Validate predictions via peptide libraries and high-throughput screening .
Q. What are the challenges in translating Brevinin-2-RA6 to in vivo efficacy studies?
- Methodological Answer : Address proteolytic degradation by testing stability in serum (e.g., 50% fetal bovine serum, 24h). Use murine infection models (e.g., subcutaneous abscess) with bioluminescent pathogens for real-time efficacy monitoring. Optimize delivery via nanoparticle encapsulation (e.g., PLGA) to enhance bioavailability .
Q. How does Brevinin-2-RA6's anticancer activity influence its antimicrobial application?
- Methodological Answer : Screen anticancer activity using MTT assays on cancer cell lines (e.g., MCF-7, A549) and compare membrane selectivity via phosphatidylserine-binding assays. Dual-functionality studies require balancing cationic charge (antimicrobial) and apoptotic induction (anticancer), often through sequence truncation or cyclization .
Q. Contradictions and Knowledge Gaps
- Membrane Targeting vs. Intracellular Mechanisms : While emphasizes membrane disruption, suggests intracellular targets (e.g., DNA binding) for some AMPs. Resolve via subcellular localization studies (e.g., immunofluorescence) .
- Therapeutic Index Optimization : Brevinin-2-RA6's anticancer activity ( ) may complicate antimicrobial dosing. Dose-response curves in co-culture models (pathogens + host cells) are critical .
Properties
bioactivity |
Antimicrobial |
---|---|
sequence |
GLLDTLKNMAINAAKGAGVSVLNALSCKLSKTC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.